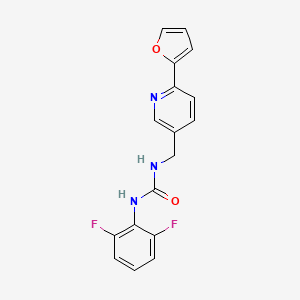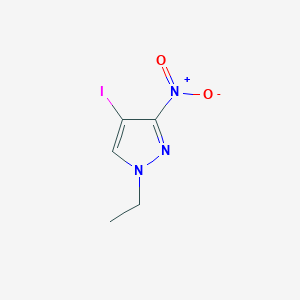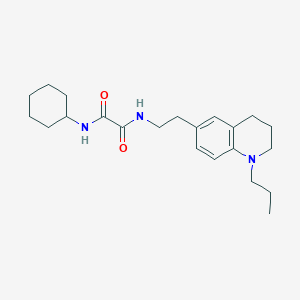![molecular formula C20H26N2O5S B2814239 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2309589-55-5](/img/structure/B2814239.png)
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea, also known as OTMU, is a novel compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been found to target several proteins involved in cancer cell proliferation, including tubulin and Aurora kinase. In neuroscience, 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been shown to modulate the activity of dopamine and serotonin receptors, which could lead to the development of new treatments for mood disorders.
Biochemical and Physiological Effects:
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been found to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, modulation of neurotransmitter activity, and induction of apoptosis in cancer cells. Additionally, 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been found to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be modified to create new compounds with potentially beneficial properties. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several potential future directions for research on 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea, including the development of new compounds based on its structure, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea and its potential use in cancer research.
Métodos De Síntesis
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea can be synthesized using a multi-step process, which involves the reaction of 4-oxa-2-thiabicyclo[3.3.0]octane with 3,4,5-trimethoxybenzyl isocyanate. The resulting compound is then treated with hydrochloric acid to yield 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been successfully used by several research groups, and the purity and yield of the final product have been found to be satisfactory.
Aplicaciones Científicas De Investigación
1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been found to have potential uses in various research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. In neuroscience, 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been found to modulate the activity of certain neurotransmitters, which could lead to the development of new treatments for neurological disorders. Additionally, 1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has been used as a tool compound in drug discovery, as it can be modified to create new compounds with potentially beneficial properties.
Propiedades
IUPAC Name |
1-[oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-24-15-11-14(12-16(25-2)19(15)26-3)21-20(23)22-18(17-5-4-10-28-17)13-6-8-27-9-7-13/h4-5,10-13,18H,6-9H2,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCSYDEQAIPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)
![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)
![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)


![2-(2,4-dichlorophenyl)-6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2814167.png)



